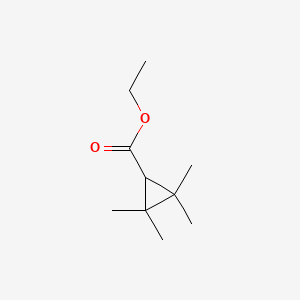![molecular formula C14H10O3 B1616557 3-methoxy-6H-benzo[c]chromen-6-one CAS No. 1143-62-0](/img/structure/B1616557.png)
3-methoxy-6H-benzo[c]chromen-6-one
Übersicht
Beschreibung
“3-methoxy-6H-benzo[c]chromen-6-one” is a chemical compound with the linear formula C14H10O3 . It has a molecular weight of 226.234 .
Synthesis Analysis
The synthesis of 6H-benzo[c]chromen-6-one derivatives has been reported in several studies . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another study reported the synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives .
Molecular Structure Analysis
The molecular structure of “3-methoxy-6H-benzo[c]chromen-6-one” is represented by the linear formula C14H10O3 . More detailed structural information may be available in specific databases or scientific literature .
Chemical Reactions Analysis
The key step in the synthesis of 6H-benzo[c]chromen-6-one derivatives is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methoxy-6H-benzo[c]chromen-6-one” can be found in various databases and scientific literature .
Wissenschaftliche Forschungsanwendungen
Biomolecular Research
3-methoxy-6H-benzo[c]chromen-6-one: is utilized in the study of biomolecule-ligand complexes . This application is crucial for understanding the interaction between small molecules and biological macromolecules, which is fundamental in the development of new drugs and therapeutic agents.
Drug Design
The compound finds its application in structure-based drug design . By analyzing the interaction of 3-methoxy-6H-benzo[c]chromen-6-one with various proteins, researchers can design new compounds that can serve as more effective drugs with fewer side effects.
Free Energy Calculations
In computational chemistry, 3-methoxy-6H-benzo[c]chromen-6-one is used for free energy calculations . These calculations help predict how changes in molecular structure can affect the binding affinity of a ligand to its target, which is vital for rational drug design.
Analytical Chemistry
As an analytical reference standard, 3-methoxy-6H-benzo[c]chromen-6-one is used in chromatography techniques to determine the presence of this compound in various samples . This is important for quality control and ensuring the purity of pharmaceuticals.
Anticancer Research
There is research indicating that derivatives of 3-methoxy-6H-benzo[c]chromen-6-one show potential anticancer activity . These studies are significant for the development of new chemotherapy agents.
Synthetic Chemistry
The compound is also involved in synthetic chemistry research. A new metal-free approach for the synthesis of substituted 6H-benzo[c]chromenes has been developed, which starts from variously substituted salicylaldehydes . This method is valuable for creating complex molecules that can have pharmaceutical applications.
Wirkmechanismus
Target of Action
The primary target of 3-methoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.
Mode of Action
3-methoxy-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to certain signals, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE2 by 3-methoxy-6H-benzo[c]chromen-6-one affects the cAMP and cGMP signaling pathways . These pathways play key roles in a variety of physiological processes, including inflammation, smooth muscle relaxation, and the modulation of neural signals. By preventing the breakdown of cAMP and cGMP, 3-methoxy-6H-benzo[c]chromen-6-one can potentially influence these processes.
Result of Action
The inhibition of PDE2 by 3-methoxy-6H-benzo[c]chromen-6-one leads to an increase in the levels of cAMP and cGMP within the cell . This can amplify the cell’s response to certain signals, potentially leading to various physiological effects. For example, increased cAMP levels can lead to reduced inflammation, while increased cGMP levels can lead to smooth muscle relaxation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)17-13(11)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMHOUSWFFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350545 | |
| Record name | 3-methoxy-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-6H-benzo[c]chromen-6-one | |
CAS RN |
1143-62-0 | |
| Record name | 3-methoxy-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1143-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benz[f]isoquinoline](/img/structure/B1616488.png)




